molecular formula C20H28N2O B14656556 N-(1-Methyl-2-propylpentyl)-N'-naphthalenylurea CAS No. 52030-19-0

N-(1-Methyl-2-propylpentyl)-N'-naphthalenylurea

Cat. No.: B14656556
CAS No.: 52030-19-0
M. Wt: 312.4 g/mol
InChI Key: IIPPLXAXPGIQES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Methyl-2-propylpentyl)-N’-naphthalenylurea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a naphthalene ring and a substituted urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Methyl-2-propylpentyl)-N’-naphthalenylurea typically involves the reaction of a naphthalenyl isocyanate with a substituted amine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.

Industrial Production Methods

On an industrial scale, the production of N-(1-Methyl-2-propylpentyl)-N’-naphthalenylurea may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(1-Methyl-2-propylpentyl)-N’-naphthalenylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced urea derivatives.

    Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced urea derivatives with hydrogenated functional groups.

    Substitution: Nitrated or halogenated naphthalene derivatives.

Scientific Research Applications

N-(1-Methyl-2-propylpentyl)-N’-naphthalenylurea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-Methyl-2-propylpentyl)-N’-naphthalenylurea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Methyl-2-propylpentyl)-2-naphthalenecarboxamide
  • N-(1-Methyl-2-propylpentyl)propionamide

Comparison

N-(1-Methyl-2-propylpentyl)-N’-naphthalenylurea is unique due to the presence of both a naphthalene ring and a urea moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific research applications.

Properties

CAS No.

52030-19-0

Molecular Formula

C20H28N2O

Molecular Weight

312.4 g/mol

IUPAC Name

1-naphthalen-1-yl-3-(3-propylhexan-2-yl)urea

InChI

InChI=1S/C20H28N2O/c1-4-9-16(10-5-2)15(3)21-20(23)22-19-14-8-12-17-11-6-7-13-18(17)19/h6-8,11-16H,4-5,9-10H2,1-3H3,(H2,21,22,23)

InChI Key

IIPPLXAXPGIQES-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)C(C)NC(=O)NC1=CC=CC2=CC=CC=C21

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.